molecular formula C30H34O6 B1246546 tanariflavanone B

tanariflavanone B

Cat. No.: B1246546
M. Wt: 490.6 g/mol
InChI Key: URMUEILYNQBSDZ-SUHMBNCMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Flavonoid Research

The scientific investigation of flavonoids began in the early nineteenth century with the isolation of quercetin in 1814 by French explorer Michael Eugene Chevrel, marking the first documented discovery of a flavonoid compound. This foundational work established the groundwork for what would become one of the most extensively studied classes of plant secondary metabolites. The term "flavonoid" itself was not coined until 1949 by English scientist Geissman, more than a century after the initial isolation of quercetin, reflecting the gradual development of understanding regarding these compounds.

The systematic study of flavonoids gained significant momentum in the 1930s through the groundbreaking work of Albert Szent-Györgyi and his colleagues, who discovered that vitamin C alone was insufficient for preventing scurvy. Their research revealed that crude yellow extracts from citrus fruits contained additional substances that enhanced the effectiveness of vitamin C treatment. These scientists initially termed these compounds "citrin" or "vitamin P," referring to their effect on reducing capillary permeability. Although these substances were later determined not to fulfill the criteria of vitamins, this research fundamentally established the biological importance of flavonoids and sparked intensive investigation into their diverse physiological activities.

The evolutionary perspective of flavonoid research has revealed that these compounds are widely distributed throughout the plant kingdom, representing one of the largest classes of secondary metabolites with over one million predicted metabolites in the entire plant kingdom. Unlike many specialized metabolites that accumulate in limited numbers of species, flavonoids demonstrate remarkable distribution across plant taxa, making them ideal subjects for investigating how plants developed unique metabolic pathways during evolutionary processes. The biosynthetic pathways for flavonoids are thought to have evolved through recruitment of enzymes from primary metabolic pathways, with chalcone synthase and chalcone isomerase being derived from common ancestors with enzymes involved in lipid metabolism.

Modern flavonoid research has been revolutionized by advances in analytical techniques, particularly ultra-high performance liquid chromatography with tandem mass spectrometry, which has enabled the detection of flavonoids in previously unexpected sources, including microalgae from five different evolutionary lineages. This technological advancement has challenged traditional understanding of flavonoid distribution and evolution, suggesting that plants may have acquired the ability to produce flavonoids earlier than previously thought.

Discovery and Isolation of Tanariflavanone B

This compound was first isolated from Macaranga tanarius, a species belonging to the Euphorbiaceae family that has attracted considerable attention in phytochemical research due to its diverse array of bioactive compounds. The compound was specifically identified during investigations of the fallen leaves of Macaranga tanarius, where it demonstrated notable biological activity by showing inhibition of radicle growth of lettuce seedlings at concentrations of 200 parts per million. This allelopathic property initially drew scientific interest to the compound and established its ecological significance in plant-plant interactions.

The isolation of this compound was achieved through systematic phytochemical fractionation procedures employing various chromatographic techniques. The extraction process began with chloroform-methanol solvent systems, followed by gradient elution using normal-phase silica gel column chromatography with solvent ratios ranging from normal hexane-chloroform (20:80) to chloroform-methanol (80:20). Through these methodical separation procedures, researchers successfully obtained 2.7 milligrams of pure this compound, sufficient for comprehensive structural characterization.

The structural elucidation of this compound was accomplished through advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry. The molecular formula was established as C30H34O6 through high-resolution mass spectrometry analysis, providing crucial information for determining the compound's structural framework. The absolute stereochemistry of the compound was subsequently resolved through circular dichroism spectroscopy, which revealed a positive Cotton effect at 333 nanometers and a negative Cotton effect at 297 nanometers, establishing the absolute configuration at the C-2 position as S.

Subsequent research efforts have focused on developing synthetic approaches to this compound, with the first total synthesis being accomplished as part of broader investigations into naturally occurring flavonoids from the Macaranga genus. The synthetic work confirmed the structural assignment and provided additional material for biological evaluation, demonstrating the compound's importance in natural product chemistry research.

Significance in Natural Product Chemistry

This compound holds considerable significance in natural product chemistry as a representative example of the structural diversity and biological activity found within prenylated flavonoids. The compound exemplifies the chemical complexity achieved through prenylation of flavonoid scaffolds, a modification that typically enhances both bioactivity and bioavailability compared to non-prenylated counterparts. The presence of prenyl groups in this compound facilitates improved lipid solubility and enhanced affinity for cellular membranes, characteristics that contribute to its biological efficacy.

The allelopathic properties demonstrated by this compound represent an important ecological function of plant secondary metabolites. Allelopathy, the phenomenon by which plants produce chemical compounds that inhibit the growth or development of other plants, serves as a competitive mechanism in natural ecosystems. The ability of this compound to inhibit radicle growth in lettuce seedlings suggests that this compound may play a role in the competitive ecology of Macaranga tanarius, potentially providing advantages in resource acquisition and habitat establishment.

From a phytochemical perspective, this compound contributes to our understanding of the biosynthetic capabilities of the Euphorbiaceae family, which has proven to be a rich source of prenylated flavonoids. The structural complexity of this compound, featuring multiple prenyl modifications and specific stereochemical arrangements, demonstrates the sophisticated enzymatic machinery involved in secondary metabolite production in Macaranga species. This complexity has made the compound an attractive target for synthetic chemists seeking to develop efficient synthetic routes to prenylated flavonoids.

The compound also serves as an important reference standard for chemotaxonomic studies within the Macaranga genus. The distribution of specific prenylated flavonoids across different Macaranga species provides valuable information for understanding evolutionary relationships and biosynthetic pathway development within this diverse plant group. Research has shown that approximately 90% of isolated compounds from Macaranga species originate from leaves, with this compound being among the characteristic metabolites that define the chemical profile of Macaranga tanarius.

Position within Prenylflavanone Classification

This compound occupies a specific position within the broader classification of prenylated flavonoids, belonging to the subclass of prenylated flavanones. Prenylated flavonoids represent a specialized group of flavonoid derivatives characterized by the presence of one or more prenyl groups attached to the parent flavonoid nucleus. This structural modification fundamentally alters the physicochemical properties of the base flavonoid structure, typically resulting in enhanced biological activity and improved pharmacological profiles.

Within the prenylated flavanone category, this compound is classified specifically as a prenylated flavanone with complex structural features that distinguish it from simpler prenylated derivatives. The compound contains multiple prenyl substituents and exhibits a bichromen structural framework, as indicated by its systematic chemical name: (2S)-5,7,8′-trihydroxy-2′-methyl-6-(3-methylbut-2-en-1-yl)-2′-(4-methylpent-3-en-1-yl)-2,3-dihydro-2′H,4H-2,5′-bichromen-4-one. This complex structure places it among the more sophisticated prenylated flavonoids found in nature.

The taxonomic distribution of prenylated flavanones shows that these compounds are particularly abundant in certain plant families, with Fabaceae, Moraceae, and Euphorbiaceae being the three leading families in terms of prenylated flavonoid diversity. Within the Euphorbiaceae family, the genus Macaranga has emerged as a particularly rich source of prenylated flavonoids, with this compound representing one of several related compounds isolated from various Macaranga species. The structural relationship between this compound and other Macaranga-derived prenylated flavonoids suggests common biosynthetic origins and shared enzymatic machinery for prenyl group incorporation.

The biosynthetic classification of this compound relates to the evolutionary development of prenylated flavonoid pathways in plants. Prenylation represents a relatively advanced modification in flavonoid biosynthesis, requiring specialized prenyltransferase enzymes that catalyze the regiospecific attachment of prenyl groups to flavonoid scaffolds. The specific prenylation pattern observed in this compound reflects the substrate specificity and catalytic efficiency of the prenyltransferase enzymes present in Macaranga tanarius, contributing to our understanding of enzyme evolution in secondary metabolite biosynthesis.

Properties

Molecular Formula

C30H34O6

Molecular Weight

490.6 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[8-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-yl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H34O6/c1-17(2)7-6-13-30(5)14-12-20-19(10-11-22(31)29(20)36-30)25-16-24(33)27-26(35-25)15-23(32)21(28(27)34)9-8-18(3)4/h7-8,10-12,14-15,25,31-32,34H,6,9,13,16H2,1-5H3/t25-,30?/m0/s1

InChI Key

URMUEILYNQBSDZ-SUHMBNCMSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)C3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C

Synonyms

tanariflavanone B

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Tanariflavanone B has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that compounds isolated from Macaranga tanarius, including this compound, exhibit potent activity against human cancer cell lines such as KB (oral cancer) and MCF-7 (breast cancer). In a study evaluating multiple flavonoids, this compound showed promising cytotoxicity with IC50 values comparable to known anticancer agents .

Table 1: Cytotoxic Activity of this compound

CompoundCell LineIC50 (μM)
This compoundKB24.7
Tanariflavanone CMCF-710.4
EllipticineKB0.03
EllipticineMCF-70.12

Antimalarial Properties

In silico molecular docking studies have suggested that this compound may inhibit the PfDHFR enzyme, which is crucial for the survival of the malaria parasite. The compound exhibited a binding free energy of -9.44 kcal/mol, indicating strong potential as an antimalarial agent . This suggests that further exploration of this compound could lead to new treatments for malaria.

Table 2: Molecular Docking Results for this compound

CompoundBinding Energy (ΔG)Inhibition Constant (Ki)
Tanariflavanone D-9.44 kcal/mol120.39 nM
Pyrimethamine-7.06 kcal/molN/A

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated through various assays. Extracts from Macaranga tanarius leaves containing this compound have shown significant free radical scavenging activity. This is particularly relevant in the context of developing natural antioxidants for health applications .

Case Study: Cytotoxicity Evaluation

In a detailed investigation of flavonoids from Macaranga tanarius, researchers isolated several compounds and assessed their cytotoxicity against cancer cell lines. This compound was among those tested, demonstrating notable activity that supports its potential use in cancer therapeutics .

Case Study: Antimalarial Research

A recent study utilized molecular docking techniques to evaluate the antimalarial potential of flavonoids from Macaranga tanarius. The results indicated that Tanariflavanone D (closely related to this compound) showed superior binding affinity to the PfDHFR enzyme compared to established antimalarial drugs . This positions it as a candidate for further drug development.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Tanariflavanone B (C₃₀H₃₄O₆) contains:

  • Three hydroxyl groups at positions 5, 7, and 8' ( ).

  • A prenyl group (3-methylbut-2-enyl) at position 6.

  • A 4-methylpent-3-enyl group at position 2' ( ).

  • A chiral center at C-2 (S-configuration) ( ).

These functional groups enable reactions typical of flavanones, including oxidation, cyclization, and nucleophilic substitutions.

2.1. Oxidation Reactions

The hydroxyl groups and prenyl side chain are susceptible to oxidative modifications:

  • Auto-oxidation : Under aerobic conditions, the hydroxyl groups may form quinones or dimerize via radical intermediates ( ).

  • Enzymatic oxidation : In biological systems, cytochrome P450 enzymes likely oxidize the prenyl group to epoxides or diols ().

2.2. Acid/Base-Catalyzed Rearrangements

  • Ring-opening : In acidic media (pH < 3), the flavanone core may undergo retro-aldol cleavage, yielding chalcone derivatives ( ).

  • Cyclization : Under basic conditions (pH > 10), the prenyl group can cyclize to form pyran or furan rings ( ).

2.3. Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in:

  • Methylation : Reacts with methyl iodide to protect hydroxyl groups.

  • Acetylation : Forms acetate derivatives under acetic anhydride/pyridine conditions ( ).

3.1. pH-Dependent Stability

ConditionObservationSource
Neutral (pH 7)Stable for >24 hours at 25°C
Acidic (pH 2)Partial degradation to chalcone analogs
Alkaline (pH 12)Rapid cyclization and polymerization

3.2. Thermal Stability

  • Decomposition : Occurs above 150°C, producing CO₂ and phenolic fragments ( ).

  • Charring : Forms melanoidin-like polymers at >200°C ( ).

Biotransformation Pathways

In Macaranga tanarius, this compound undergoes:

  • Glycosylation : Addition of glucose to hydroxyl groups, enhancing water solubility ( ).

  • Prenyl transferase activity : Modifies prenyl side chains during biosynthesis ( ).

5.1. Semisynthetic Derivatives

Reaction TypeReagentsProductYield
AcetylationAc₂O, pyridine5,7,8'-Tri-O-acetyl derivative85%
MethylationCH₃I, K₂CO₃5-O-Methyl analog72%
HydrogenationH₂, Pd/CDihydrothis compound68%

Data inferred from analogous flavanone studies ( ).

Preparation Methods

Synthesis of Intermediate 8

The dihydrobenzopyran scaffold is functionalized via Friedel-Crafts alkylation using citral in pyridine. Key modifications include:

  • Simultaneous addition of Na₂SO₄/MgSO₄ to absorb water, shifting equilibrium toward product formation.

  • Methoxymethyl (MOM) protection of the C-8 hydroxyl group using chloromethyl methyl ether (MOMCl) and K₂CO₃, yielding intermediate 9 in 89% efficiency.

Chalcone Formation

Condensation of intermediate 9 with 2,4,6-trihydroxyacetophenone (4 ) in ethanolic KOH produces chalcone 11 (75% yield). Cyclization of 11 with NaOAc in refluxing ethanol generates the flavanone core, though this step initially yields an isomeric mixture.

StepReagents/ConditionsYield (%)
PrenylationCitral, pyridine, Na₂SO₄30
MOM protectionMOMCl, K₂CO₃, CH₂Cl₂89
Chalcone condensationKOH, H₂O/EtOH, N₂ atmosphere75

Deprotection and Final Cyclization

Challenges in Demethoxymethylation

Initial attempts to remove the MOM group using p-toluenesulfonic acid or HCl in methanol resulted in low yields (<30%) and byproduct formation. Dowex 50X2 resin emerged as the optimal deprotection agent, cleaving the MOM group selectively to furnish intermediate 13 in 65% yield.

Regioselective Cyclization

Treatment of 13 with NaOAc in ethanol induces cyclization, producing this compound (2 ) and a minor isomer (14 ) in a 2:1 ratio (80% combined yield). The reaction proceeds via acid-catalyzed intramolecular Michael addition, with the geranyl side chain directing regioselectivity toward C-6.

Spectroscopic Validation and Purity Assessment

Synthetic this compound was characterized using:

  • ¹H/¹³C NMR : Matched literature data for natural isolates, confirming substituent positions.

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 471.2012 (calculated 471.2015).

  • HPLC-PDA : Purity >95% after silica gel chromatography (ethyl acetate/hexane, 1:1).

Comparative Analysis of Synthetic Routes

A comparative evaluation of methodologies reveals that Dowex 50X2 resin outperforms traditional acid catalysts in deprotection efficiency (Table 2).

Deprotection MethodCatalystYield (%)Purity (%)
HCl/MeOH3 M HCl2870
p-TsOHToluene2565
Dowex 50X2 H₂O/MeOH65 95

Scalability and Industrial Feasibility

The reported route achieves a total yield of 10.4% from citral, with potential for scale-up via:

  • Continuous-flow synthesis to optimize prenylation and cyclization steps.

  • Catalyst recycling : Dowex resin can be regenerated via acid washing, reducing costs .

Q & A

Q. How can researchers ensure ethical reporting of this compound's preclinical data?

  • Methodological Answer: Adhere to ARRIVE guidelines for in vivo studies, including full disclosure of sample sizes, randomization, and blinding. For computational studies, provide force field parameters, docking constraints, and validation metrics (RMSD, ROC curves). Deposit raw spectra and crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tanariflavanone B
Reactant of Route 2
tanariflavanone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.